molecular formula C13H14FN3O B2922690 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1181763-85-8

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2922690
CAS No.: 1181763-85-8
M. Wt: 247.273
InChI Key: YLUHXSXRRDTDAX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and an oxadiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzohydrazide with piperidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with neurotransmitter receptors may contribute to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.

    2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-triazole: Contains a triazole ring instead of the oxadiazole ring.

    2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxazole: Contains an oxazole ring instead of the oxadiazole ring.

Uniqueness

2-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl and piperidinyl groups further enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHXSXRRDTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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